Monoethylcholine Monoethylcholine
Brand Name: Vulcanchem
CAS No.: 13205-69-1
VCID: VC20995719
InChI: InChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1
SMILES: CC[N+](C)(C)CCO
Molecular Formula: C6H16NO+
Molecular Weight: 118.2 g/mol

Monoethylcholine

CAS No.: 13205-69-1

Cat. No.: VC20995719

Molecular Formula: C6H16NO+

Molecular Weight: 118.2 g/mol

* For research use only. Not for human or veterinary use.

Monoethylcholine - 13205-69-1

Specification

CAS No. 13205-69-1
Molecular Formula C6H16NO+
Molecular Weight 118.2 g/mol
IUPAC Name ethyl-(2-hydroxyethyl)-dimethylazanium
Standard InChI InChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1
Standard InChI Key VKHSBLZDXXEWNM-UHFFFAOYSA-N
SMILES CC[N+](C)(C)CCO
Canonical SMILES CC[N+](C)(C)CCO

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Monoethylcholine possesses a distinct molecular structure defined by its quaternary ammonium nature. The molecular formula is C6H16NO+, with a calculated molecular weight of 118.20 g/mol . The structure features a central nitrogen atom bonded to an ethyl group, two methyl groups, and a 2-hydroxyethyl chain.
Table 1: Key Identifiers of Monoethylcholine

ParameterValue
CAS Number13205-69-1
Molecular FormulaC6H16NO+
Molecular Weight118.20 g/mol
IUPAC Nameethyl-(2-hydroxyethyl)-dimethylazanium
InChIInChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1
SMILESCCN+(C)CCO
The chemical structure is characterized by a positively charged nitrogen atom that forms four bonds – one with an ethyl group (CH3CH2-), two with methyl groups (CH3-), and one with a hydroxyethyl group (HOCH2CH2-) .

Physical and Chemical Properties

Monoethylcholine exhibits several notable physical and chemical properties that influence its behavior in biological systems and chemical reactions:

  • It exists as a quaternary ammonium salt with a permanent positive charge on the nitrogen atom

  • The hydroxyl group (-OH) at the end of the 2-hydroxyethyl chain provides hydrogen bonding capability

  • The compound demonstrates water solubility due to its ionic nature

  • It participates in various chemical reactions primarily through its hydroxyl group and quaternary nitrogen center

Comparison with Related Compounds

Understanding monoethylcholine's properties is enhanced through comparison with structurally related compounds.
Table 2: Comparative Analysis of Monoethylcholine and Related Compounds

CompoundMolecular FormulaMolecular WeightStructural FeaturePrimary Function
MonoethylcholineC6H16NO+118.20 g/molEthyl group on quaternary nitrogenPrecursor for acetylmonoethylcholines
CholineC5H14NO+104.17 g/molThree methyl groups on quaternary nitrogenPrecursor for acetylcholine, methyl donor, lipid metabolism component
AcetylcholineC7H16NO2+146.21 g/molAcetyl group on oxygenNeurotransmitter at cholinergic synapses
The structural distinction between monoethylcholine and choline lies in the replacement of one methyl group in choline with an ethyl group, introducing subtle but significant changes to the compound's biological activity and chemical properties .

Synthesis Methods

Industrial Production

Information regarding the industrial-scale production of monoethylcholine is limited in the available literature. The compound is primarily synthesized for research purposes rather than large-scale industrial applications, which reflects its specialized role in neuroscience research and related fields.

Biochemical Role and Mechanism of Action

Role in Neurotransmission

Monoethylcholine serves an important function in neuroscience research due to its relationship with cholinergic neurotransmission. In motor nerve terminals, monoethylcholine can be converted into acetylmonoethylcholines (AMECH), which then act on endplate channels in a manner similar to, but distinct from, acetylcholine (ACH).
This property makes monoethylcholine valuable for studying the mechanisms of neurotransmission, particularly at neuromuscular junctions. The compound functions as what researchers term a "false transmitter precursor," allowing for investigation of how structural modifications to neurotransmitters affect synaptic transmission.

Neurophysiological Effects

At neuromuscular junctions, acetylmonoethylcholines derived from monoethylcholine exhibit shorter durations of action compared to acetylcholine. This property allows researchers to study the kinetics of receptor activation and channel opening, providing insights into the structure-function relationships of cholinergic receptors.
When incorporated into synaptic vesicles, these compounds alter quantal release characteristics, affecting the duration and amplitude of endplate currents. This makes monoethylcholine a valuable tool for investigating the details of neuromuscular transmission and receptor pharmacology.

Interaction with Cholinergic Systems

Research has demonstrated that monoethylcholine's interactions with cholinergic systems can be modulated by specific inhibitors. For example, vesamicol, a compound that blocks the transport of acetylcholine into synaptic vesicles, also affects the incorporation of monoethylcholine and its derivatives.
This finding suggests that monoethylcholine utilizes similar cellular machinery as natural neurotransmitters, making it useful for studying the vesicular storage and release mechanisms of cholinergic neurotransmission.

Research Applications

Neuroscience Research

Monoethylcholine has found significant application in neuroscience research, particularly in studies investigating cholinergic neurotransmission mechanisms. Its role as a precursor for acetylmonoethylcholines makes it valuable for examining how structural modifications to neurotransmitters affect their function.
Researchers utilize monoethylcholine to:

  • Study the kinetics of receptor activation at neuromuscular junctions

  • Investigate the mechanisms of neurotransmitter storage and release

  • Explore structure-activity relationships of cholinergic compounds

  • Develop models for neuromuscular disorders

Neurological Disorder Studies

The compound has been employed in research related to neurological disorders, particularly those involving altered cholinergic function. By providing a tool to manipulate cholinergic signaling in controlled ways, monoethylcholine helps researchers understand the mechanisms underlying various neurological conditions.
Table 3: Research Applications of Monoethylcholine

Research AreaApplicationFindings
Neuromuscular Junction PhysiologyFalse transmitter precursorAlters quantal release characteristics
Cholinergic Receptor PharmacologyStructure-activity studiesDemonstrates how structural modifications affect receptor interactions
Synaptic Vesicle DynamicsVesicular transport studiesShows interaction with vesicular transporters similar to acetylcholine
Neurological Disorder ModelingCholinergic system manipulationProvides insights into disorders with altered cholinergic function

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